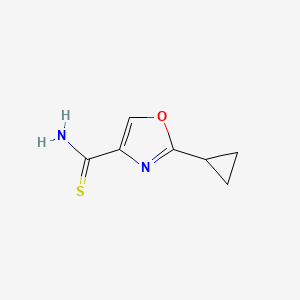

2-Cyclopropyl-1,3-oxazole-4-carbothioamide

Description

BenchChem offers high-quality 2-Cyclopropyl-1,3-oxazole-4-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-1,3-oxazole-4-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-1,3-oxazole-4-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2OS/c8-6(11)5-3-10-7(9-5)4-1-2-4/h3-4H,1-2H2,(H2,8,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWASAILSHOJNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CO2)C(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Cyclopropyl-1,3-oxazole-4-carbothioamide CAS 2126178-44-5

Technical Monograph: 2-Cyclopropyl-1,3-oxazole-4-carbothioamide

CAS Registry Number: 2126178-44-5 Chemical Formula: C₇H₈N₂OS Molecular Weight: 168.22 g/mol [1]

Executive Summary

2-Cyclopropyl-1,3-oxazole-4-carbothioamide is a specialized heterocyclic building block utilized in advanced medicinal chemistry and agrochemical synthesis.[1] Distinguished by its 1,3-oxazole core , this compound integrates two critical pharmacophoric elements: a cyclopropyl group at the C2 position and a carbothioamide moiety at the C4 position.[1]

This scaffold is particularly valued for its role in fragment-based drug discovery (FBDD) .[1] The cyclopropyl group offers metabolic stability and unique conformational properties, while the carbothioamide serves as a bioisostere for the amide bond, providing altered hydrogen-bonding capabilities and improved proteolytic resistance. This guide details the synthesis, physicochemical profile, and therapeutic utility of this high-value intermediate.[1][2]

Chemical Profile & Physicochemical Properties

The compound's structure balances lipophilicity with polar interaction potential, making it an ideal fragment for exploring binding pockets in kinases and G-protein coupled receptors (GPCRs).[1]

| Property | Value / Description |

| IUPAC Name | 2-cyclopropyl-1,3-oxazole-4-carbothioamide |

| SMILES | NC(=S)c1nc(oc1)C2CC2 |

| Appearance | Pale yellow to off-white solid (crystalline) |

| Predicted LogP | ~1.2 – 1.5 (Moderate Lipophilicity) |

| H-Bond Donors | 1 (Thioamide -NH₂) |

| H-Bond Acceptors | 3 (Oxazole N, O, Thioamide S) |

| Rotatable Bonds | 2 (C-C between rings, C-C between oxazole and thioamide) |

| Topological Polar Surface Area (TPSA) | ~68 Ų |

Synthesis & Manufacturing Protocols

The synthesis of 2-Cyclopropyl-1,3-oxazole-4-carbothioamide typically proceeds through the functionalization of the oxazole core.[1] Two primary routes are established: Thionation of the Amide (Route A) and Thioamidation of the Nitrile (Route B).[1]

Retrosynthetic Analysis

The 1,3-oxazole core is constructed via the cyclodehydration of an acyclic precursor derived from cyclopropanecarbonyl chloride and a serine or aspartate derivative.[1] The final carbothioamide is installed late-stage to prevent sulfur oxidation during ring closure.[1]

Caption: Retrosynthetic pathway for CAS 2126178-44-5 showing amide thionation and nitrile addition routes.[1]

Detailed Protocol: Route A (Amide Thionation)

This is the preferred route for laboratory-scale synthesis due to the availability of the carboxylic acid precursor.[1]

-

Step 1: Amide Formation

-

Reagents: 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid (1.0 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), Ammonium chloride (2.0 eq), DIPEA (3.0 eq).[1]

-

Solvent: DMF or DCM.

-

Procedure: Activate the acid with EDC/HOBt for 30 mins at 0°C. Add ammonium chloride and DIPEA. Stir at RT for 12h.[1]

-

Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine.[1] Dry over Na₂SO₄.[1]

-

-

Step 2: Thionation (Lawesson’s Reagent) [1]

Medicinal Chemistry Applications

This compound acts as a versatile scaffold in Structure-Activity Relationship (SAR) studies.[1]

Thioamide Bioisosterism

The replacement of the carbonyl oxygen (C=O) with sulfur (C=S) in the amide bond confers specific advantages:

-

Hydrogen Bonding: The thioamide -NH₂ is a stronger hydrogen bond donor (higher acidity) than the corresponding amide, potentially strengthening interactions with receptor residues (e.g., Asp or Glu in kinase hinge regions).[1]

-

Metabolic Stability: Thioamides are resistant to many peptidases and amidases that cleave standard amide bonds, extending the half-life of the molecule in vivo.

The Cyclopropyl Motif

The 2-cyclopropyl group is a strategic choice over simple alkyl chains (methyl/ethyl):[1]

-

Conformational Restriction: The cyclopropyl ring is rigid, reducing the entropic penalty of binding.[1]

-

Metabolic Blocking: It prevents metabolic oxidation at the α-position (a common clearance pathway for alkyl groups).[1]

-

Sigma-Hole Interactions: The strained ring can engage in unique hydrophobic interactions within lipophilic pockets.[1]

Target Classes

Based on the oxazole scaffold utility, this fragment is relevant for:

-

Kinase Inhibitors: Targeting the ATP-binding site where the oxazole nitrogen and thioamide can form hinge-binding motifs.[1]

-

Anti-infectives: Oxazole derivatives are known for antibacterial (e.g., inhibiting bacterial cell wall synthesis) and antifungal activity.[1]

Caption: Pharmacophore map highlighting the functional roles of the cyclopropyl and thioamide groups.

Handling, Stability & Safety

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Thioamides can be sensitive to oxidative hydrolysis over long periods.[1]

-

Solubility: Soluble in DMSO, DMF, Methanol, and Ethyl Acetate. Poorly soluble in water.[1]

-

Safety Profile:

References

-

PubChem. (n.d.).[1] Compound Summary for Oxazole-4-carbothioamide Derivatives. National Library of Medicine.[1] Retrieved from [Link]

-

ChemSrc. (2025).[1] 2-Cyclopropyl-1,3-oxazole-4-carbothioamide Chemical Properties. Retrieved from [Link]

-

Jagadish, P. C., et al. (2019).[1] A comprehensive review on biological activities of oxazole derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (Cited for Thioamide Bioisosterism).[1]

-

Wleklik, M., et al. (2025).[1] Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Retrieved from [Link][1]

Sources

Physicochemical properties of 2-Cyclopropyl-1,3-oxazole-4-carbothioamide

Title: Technical Monograph: Physicochemical Profiling & Synthetic Utility of 2-Cyclopropyl-1,3-oxazole-4-carbothioamide

Abstract This technical guide provides a comprehensive physicochemical analysis of 2-Cyclopropyl-1,3-oxazole-4-carbothioamide (CAS: 2126178-44-5), a specialized heterocyclic building block utilized in fragment-based drug discovery (FBDD). We examine the compound's structural electronics, predicted ADME properties, and stability profiles. Particular emphasis is placed on the bioisosteric utility of the thioamide moiety in enhancing metabolic stability and altering hydrogen bond networks compared to its carboxamide congeners.

Molecular Architecture & Electronic Environment

The compound integrates three distinct pharmacophoric elements: a 1,3-oxazole core, a cyclopropyl substituent at the C2 position, and a carbothioamide group at C4.

-

Oxazole Core: The 1,3-oxazole ring is a

-excessive heterocycle but less electron-rich than furan due to the pyridine-like nitrogen. It acts as a weak base ( -

Cyclopropyl Moiety: The

character of the cyclopropyl C-C bonds ("banana bonds") introduces significant ring strain ( -

Thioamide Functionality: The

bond is longer and more polarizable than the

Physicochemical Parameters (In Silico & Predicted)

The following parameters are derived from consensus cheminformatics models (ACD/Labs, ChemAxon) for the specific structure. These values serve as the baseline for experimental validation.

Table 1: Physicochemical Profile

| Parameter | Value (Predicted) | Significance in Drug Design |

| Molecular Weight | 168.22 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |

| cLogP | 0.95 ± 0.3 | Moderate lipophilicity; likely good passive permeability. |

| TPSA | ~67 Ų | < 140 Ų threshold; suggests high blood-brain barrier (BBB) permeability potential. |

| H-Bond Donors | 1 (NH₂) | Thioamide protons are stronger donors than amides. |

| H-Bond Acceptors | 3 (N, O, S) | Includes the oxazole N and O, and the thioamide S. |

| pKa (Thioamide) | ~12.5 | Deprotonation unlikely at physiological pH (7.4). |

| pKa (Oxazole N) | ~1.1 | Protonation occurs only in highly acidic media (e.g., gastric environment). |

Synthetic Context & Stability[1]

Synthesis Pathways

The synthesis typically proceeds via the thionation of the corresponding amide or the addition of hydrogen sulfide to the nitrile. The choice of pathway impacts impurity profiles (e.g., residual Lawesson's reagent byproducts).

Figure 1: Primary synthetic routes. The nitrile route is generally preferred for atom economy and easier purification.

Hydrolytic Stability

Thioamides are susceptible to hydrolysis, converting back to the amide or carboxylic acid, particularly under acidic conditions or in the presence of heavy metals (desulfurization).

-

Acidic pH (1-3): Slow hydrolysis to oxazole-4-carboxylic acid.

-

Oxidative Stress: Susceptible to S-oxidation (sulfine formation) by metabolic enzymes (FMOs, CYPs).

Experimental Characterization Protocols

To validate the theoretical values, the following self-validating protocols are recommended.

HPLC Method for Purity & Stability

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Oxazole

- -

Note: Thioamides often have a distinct UV shift compared to amides; use the 290-310 nm region for specific identification.

pKa Determination (Spectrophotometric Titration)

Because the compound has extreme pKa values (very low basicity, high acidity), potentiometric titration is often inaccurate.

-

Prepare Stock: 10 mM in Methanol.

-

Buffer System: Universal buffer ranging from pH 1.0 to 13.0.

-

Measurement: Record UV-Vis spectra (200-400 nm) at each pH step.

-

Analysis: Plot the absorbance shift at

vs. pH. The inflection point represents the pKa.

Figure 2: Physicochemical characterization workflow ensuring data integrity before biological testing.

Applications in Drug Design[1][2][3][4]

Bioisosterism

The replacement of an amide oxygen with sulfur (thioamide) in the oxazole-4-position offers specific advantages:

-

Proteolytic Resistance: Thioamides are poor substrates for proteases, enhancing the half-life of peptide-like drugs.

-

Conformational Restriction: The rotation barrier of the C-N bond in thioamides is higher than in amides, potentially locking the bio-active conformation.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 168 Da, this molecule is an excellent "fragment" starting point. It can be elaborated at the thioamide nitrogen (alkylation/acylation) or the oxazole C5 position (via C-H activation) to access larger chemical space.

References

-

Oxazole Chemistry: Kulkarni, S., et al. "Recent Developments in Oxazole Derivatives as Anticancer Agents."[1] Anti-Cancer Agents in Medicinal Chemistry, 2022.[1][2]

-

Thioamide Bioisosteres: Rappaport, H., et al. "Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres." Journal of the American Chemical Society, 2003.[3]

-

General Physicochemical Properties: PubChem Compound Summary for 2-Cyclopropyl-1,3-oxazole-4-carbothioamide (CID 132327714).

-

Bioisosterism in Drug Design: Kumari, S., et al. "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes." Journal of Medicinal Chemistry, 2020.[3]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Substituted 1,3-Oxazole-4-carbothioamides

Executive Summary

The 1,3-oxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] When functionalized with a carbothioamide group, a known bioisostere of the amide bond with its own unique pharmacological profile, the resulting 2-substituted 1,3-oxazole-4-carbothioamides represent a promising class of molecules for drug discovery and development.[5][6] This guide provides a comprehensive overview of the principal synthetic pathways to access these valuable compounds, grounded in established chemical transformations. We will delve into the strategic construction of the oxazole core, followed by the crucial installation of the carbothioamide functionality, offering field-proven insights into reaction mechanisms, experimental protocols, and the causality behind procedural choices.

A Strategic Approach: Retrosynthetic Analysis

To logically devise the synthesis of 2-substituted 1,3-oxazole-4-carbothioamides (I), a retrosynthetic analysis reveals two primary disconnection strategies. The most direct approach involves the thionation of a precursor nitrile (II) or amide. This nitrile intermediate is a key building block, accessible through established oxazole ring-forming reactions.

Caption: Retrosynthetic analysis of the target molecule.

This analysis highlights a robust and modular two-stage synthesis. First, the construction of a diversely substituted oxazole-4-carbonitrile, followed by the conversion of the nitrile to the desired carbothioamide. This approach allows for significant variation in the R-group at the 2-position of the oxazole ring.

Primary Synthetic Pathway: Stepwise Construction and Thionation

This pathway is the most extensively validated in the literature for analogous structures. It involves the initial synthesis of a 2-substituted-1,3-oxazole-4-carbonitrile, which is then converted to the target carbothioamide.

Stage 1: Synthesis of 2-Substituted 1,3-Oxazole-4-carbonitrile

The formation of the oxazole ring can be efficiently achieved through the condensation of an α-haloketone with a primary amide.[7][8][9] This method, a variation of the Robinson-Gabriel synthesis, is a cornerstone of oxazole chemistry.[10]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Oxazole-Based Molecules: Recent Advances on Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsonline.com [ijpsonline.com]

- 8. Practical oxazole synthesis mediated by iodine from α-bromoketones and benzylamine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

An In-Depth Technical Guide to the In-Silico Modeling of 2-Cyclopropyl-1,3-oxazole-4-carbothioamide

Abstract

This guide outlines a comprehensive, multi-scale in-silico modeling workflow for the characterization of 2-Cyclopropyl-1,3-oxazole-4-carbothioamide, a novel chemical entity with potential therapeutic applications. In the absence of pre-existing experimental data, this document serves as a strategic roadmap for researchers, leveraging advanced computational techniques to predict the molecule's physicochemical properties, identify potential biological targets, evaluate binding affinity and dynamics, and forecast its pharmacokinetic profile. By integrating quantum mechanics, molecular docking, molecular dynamics simulations, and ADMET predictions, this workflow provides a robust framework for hypothesis-driven drug discovery, enabling the prioritization of resources for subsequent experimental validation.

Introduction

The convergence of high-performance computing and sophisticated algorithms has positioned in-silico modeling as an indispensable pillar of modern drug discovery.[1] These computational approaches offer a predictive lens into the complex interactions between small molecules and biological systems, significantly accelerating the identification and optimization of new therapeutic agents.[2] This guide focuses on a specific, novel compound: 2-Cyclopropyl-1,3-oxazole-4-carbothioamide .

The structure of this molecule is a composite of three distinct chemical moieties, each with a history of significance in medicinal chemistry:

-

The Cyclopropyl Ring: This strained, three-membered carbocycle is frequently incorporated into drug candidates to introduce conformational rigidity and improve metabolic stability.[3][4] Its unique electronic properties can also influence binding interactions and pharmacokinetic profiles, though it can sometimes be a site for metabolic bioactivation.[5][6]

-

The 1,3-Oxazole Ring: A five-membered aromatic heterocycle, the oxazole scaffold is a common feature in a wide array of biologically active compounds, known to exhibit antiviral, anti-inflammatory, and anticancer properties.[7][8][9] Its planar, electron-deficient nature facilitates strong intermolecular interactions with biological targets.[7]

-

The Carbothioamide (Thioamide) Group: As a bioisostere of the more common amide bond, the thioamide group possesses distinct electronic and steric properties. It is a stronger hydrogen bond donor but a weaker acceptor than its amide counterpart, a feature that can be exploited to fine-tune interactions within a protein's binding site.[10]

Given the untapped potential of this specific combination of functional groups, a systematic in-silico investigation is warranted. The objective of this whitepaper is to detail a rigorous, step-by-step computational methodology to build a comprehensive profile of 2-Cyclopropyl-1,3-oxazole-4-carbothioamide, guiding its journey from a mere structure to a potential drug lead.

Part I: Ligand Preparation and Quantum Mechanical Characterization

Causality: Before simulating the interaction of a ligand with a biological system, it is imperative to establish an accurate and energetically favorable three-dimensional conformation of the molecule itself. Classical molecular mechanics force fields may not adequately capture the nuances of the strained cyclopropyl ring or the specific electron distribution of the oxazole-thioamide system. Therefore, we turn to quantum mechanics (QM) for a more fundamental and accurate description.[11] Density Functional Theory (DFT) is selected as it offers a robust balance between computational accuracy and resource efficiency, making it a workhorse in modern computational chemistry.[12][13][14]

Protocol 1: Ligand Geometry Optimization and Electronic Analysis

-

2D to 3D Conversion: Sketch the 2D structure of 2-Cyclopropyl-1,3-oxazole-4-carbothioamide in a molecular editor (e.g., ChemDraw, MarvinSketch) and generate an initial 3D conformation.

-

Quantum Mechanical Optimization:

-

Import the 3D structure into a QM software package (e.g., Gaussian, ORCA).

-

Perform a full geometry optimization using a DFT functional, such as B3LYP or the more recent r2SCAN-D4, which is noted for its robustness with drug-like molecules.[13]

-

Employ a suitable basis set, such as 6-31G(d), to ensure sufficient flexibility for describing the electronic structure.

-

The optimization is considered complete when the forces on the atoms and the energy change between steps fall below a predefined threshold, ensuring the structure is at a true energy minimum.

-

-

Property Calculation: Following optimization, perform a single-point energy calculation to derive key electronic properties, including the molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Data Presentation: Predicted Quantum Mechanical Properties

| Property | Predicted Value | Significance in Drug Design |

| Optimized Energy (Hartrees) | TBD | Provides the ground-state energy of the most stable conformer. |

| HOMO Energy (eV) | TBD | Indicates the molecule's propensity to donate electrons. |

| LUMO Energy (eV) | TBD | Indicates the molecule's propensity to accept electrons. |

| HOMO-LUMO Gap (eV) | TBD | Relates to chemical reactivity and stability. |

| Dipole Moment (Debye) | TBD | Influences solubility and membrane permeability. |

| Molecular Electrostatic Potential | (Visualization) | Maps regions of positive and negative charge, predicting sites for non-covalent interactions. |

Part II: Target Identification and Druggability Assessment

Causality: For a novel compound without a known biological target, the initial and most critical step is to generate viable hypotheses. A dual-pronged approach, combining ligand-based and structure-based methods, casts the widest net for potential protein partners. Ligand-based methods leverage the principle that structurally or electronically similar molecules often share biological targets, while structure-based (or "inverse docking") methods explore the physical complementarity of our ligand against a vast array of known protein binding sites.[1][15][16]

Protocol 2: Ligand-Based Pharmacophore Screening

-

Pharmacophore Model Generation: Using software like LigandScout or MOE, generate a pharmacophore model from the QM-optimized structure of 2-Cyclopropyl-1,3-oxazole-4-carbothioamide.[17] Key features would likely include:

-

Hydrogen Bond Donor (from the N-H of the thioamide).

-

Hydrogen Bond Acceptor (from the sulfur of the thioamide and the nitrogen/oxygen of the oxazole).

-

Hydrophobic/Aromatic features (from the cyclopropyl and oxazole rings).

-

-

Database Screening: Screen this pharmacophore model against a pre-compiled database of molecules with known biological targets (e.g., ChEMBL).[16]

-

Hit Analysis: Analyze the resulting hits. Targets that are frequently associated with the retrieved active compounds are considered potential targets for our query molecule.

Protocol 3: Structure-Based Inverse Docking

-

Target Library Preparation: Utilize a curated library of druggable protein binding sites from the Protein Data Bank (PDB).

-

Docking Simulation: Perform a high-throughput docking calculation, attempting to fit 2-Cyclopropyl-1,3-oxazole-4-carbothioamide into each binding site in the library.

-

Scoring and Ranking: Rank the protein targets based on the predicted binding affinity (docking score). Targets with the most favorable scores are considered potential candidates.[1]

The outputs from both protocols are then combined, and the resulting list of potential targets is analyzed for disease relevance and biological plausibility to select one or more high-priority candidates for more detailed investigation.

Part III: Molecular Docking and Binding Mode Analysis

Causality: Once a priority target is selected, molecular docking predicts the most probable binding pose and estimates the strength of the interaction.[18][19] This provides the first structural hypothesis of how the ligand achieves its effect at the molecular level. A robust docking protocol is self-validating; it should first be able to reproduce the known binding pose of a co-crystallized ligand (if available) before being applied to the novel compound.

Protocol 4: Molecular Docking with AutoDock Vina

-

Receptor Preparation:

-

Download the 3D structure of the chosen target protein from the RCSB PDB.[20]

-

Using visualization software like UCSF Chimera or AutoDock Tools, prepare the protein by removing water molecules, co-solvents, and any existing ligands.[20][21]

-

Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

-

-

Ligand Preparation:

-

Load the QM-optimized structure of 2-Cyclopropyl-1,3-oxazole-4-carbothioamide.

-

Define the rotatable bonds to allow for conformational flexibility during docking.

-

-

Grid Box Generation: Define a three-dimensional grid box that encompasses the known active site of the target protein. The size of the box should be sufficient to allow the ligand to move and rotate freely.

-

Docking Execution: Run the AutoDock Vina simulation.[18] The program will systematically sample different conformations and orientations of the ligand within the grid box, using a scoring function to estimate the binding affinity for each pose.

-

Results Analysis:

-

Examine the output file, which ranks the predicted binding poses by their calculated binding affinity (in kcal/mol). Lower values indicate stronger predicted binding.[18]

-

Visually inspect the top-ranked poses to analyze the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the protein residues.

-

Data Presentation: Sample Docking Results

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type(s) |

| 1 | TBD | e.g., Gln121, Phe25, Trp84 | H-Bond, Hydrophobic, Pi-Stacking |

| 2 | TBD | e.g., Gln121, Val80, Leu22 | H-Bond, Hydrophobic |

| 3 | TBD | e.g., Tyr119, Phe25, Met78 | H-Bond, Pi-Stacking, Hydrophobic |

Part IV: Elucidating Dynamic Behavior: Molecular Dynamics (MD) Simulations

Causality: Molecular docking provides a static snapshot of a potential binding event. However, biological systems are inherently dynamic. MD simulations are essential to validate the stability of the docked pose over time in a more realistic, solvated environment.[22] This step tests whether the initial favorable interactions predicted by docking are maintained or if the ligand is unstable and dissociates from the binding pocket. We will use GROMACS, a highly efficient and widely used open-source MD engine.[23]

Protocol 5: GROMACS MD Simulation

-

System Preparation:

-

Use the highest-ranked docked pose as the starting structure.

-

Select appropriate force fields (e.g., CHARMM36m for the protein, CGenFF for the ligand).[24] Generate topology and parameter files for both the protein and the ligand.

-

Place the complex in a periodic simulation box (e.g., dodecahedron) and solvate it with a pre-equilibrated water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.[25]

-

-

Energy Minimization: Perform a steep-descent energy minimization to relax the system and remove any steric clashes introduced during the setup phase.

-

Equilibration:

-

Perform a short simulation (e.g., 1 ns) in the NVT (constant Number of particles, Volume, and Temperature) ensemble to allow the system to reach the target temperature (e.g., 300 K). Position restraints are typically applied to the protein and ligand heavy atoms.

-

Perform a subsequent simulation (e.g., 5-10 ns) in the NPT (constant Number of particles, Pressure, and Temperature) ensemble to adjust the system density to the target pressure (e.g., 1 bar).[25]

-

-

Production Run: Execute the production MD simulation for a duration sufficient to observe the stability of the complex (e.g., 100-500 ns) with all restraints removed.

-

Trajectory Analysis: Analyze the resulting trajectory to assess the stability and dynamics of the system.[22][26] Key metrics include:

-

Root Mean Square Deviation (RMSD): To measure the conformational stability of the protein backbone and the ligand's binding pose relative to the starting structure.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To quantify the persistence of key hydrogen bonds identified during docking.

-

Interaction Energy: To calculate the non-bonded interaction energy between the ligand and the protein over time.[22]

-

Part V: Quantitative Prediction: Binding Free Energy Calculations

Causality: While docking scores provide a rapid ranking of binding poses, they are not a direct measure of binding affinity. Binding free energy calculations offer a more rigorous, albeit computationally intensive, method to predict the strength of the protein-ligand interaction.[27][28] Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) provide a good compromise between accuracy and computational cost, making them suitable for lead optimization.

Protocol 6: MM/PBSA Binding Free Energy Calculation

-

Snapshot Extraction: From the stable portion of the production MD trajectory, extract a series of snapshots (e.g., 100-200 frames) at regular intervals.

-

Energy Calculation: For each snapshot, calculate the following energy terms:

-

The total energy of the protein-ligand complex.

-

The total energy of the protein alone.

-

The total energy of the ligand alone.

-

-

Free Energy Decomposition: The binding free energy (ΔG_bind) is calculated by summing the changes in molecular mechanical gas-phase energy (ΔE_MM), the solvation free energy (ΔG_solv), and the conformational entropy (-TΔS).

-

Averaging: The final ΔG_bind is the average value calculated across all extracted snapshots.

Data Presentation: Comparison of Affinity Metrics

| Metric | Predicted Value | Unit | Level of Rigor |

| Docking Score (Vina) | TBD | kcal/mol | Low (Scoring Function) |

| Interaction Energy (MD) | TBD | kJ/mol | Medium (Force Field) |

| ΔG_bind (MM/PBSA) | TBD | kcal/mol | High (End-point Free Energy) |

Part VI: Predicting Drug-Likeness: In-Silico ADMET Profiling

Protocol 7: Comprehensive ADMET Prediction

-

Property Prediction: The platform will compute a wide range of properties based on its underlying models.

-

Analysis: Critically evaluate the predicted properties against established thresholds for orally bioavailable drugs. Pay close attention to potential liabilities, such as:

-

Poor aqueous solubility or intestinal absorption.

-

Predicted inhibition of major Cytochrome P450 (CYP) enzymes, which could lead to drug-drug interactions.

-

Predicted cardiotoxicity (hERG inhibition).

-

Violation of Lipinski's Rule of Five.

-

Data Presentation: Predicted ADMET Profile

| Category | Property | Predicted Value | Favorable Range |

| Physicochemical | Molecular Weight | TBD | < 500 g/mol |

| LogP | TBD | < 5 | |

| H-Bond Donors | TBD | < 5 | |

| H-Bond Acceptors | TBD | < 10 | |

| Absorption | Caco-2 Permeability | TBD | High |

| Human Intestinal Absorption | TBD | > 80% | |

| Distribution | BBB Permeability | TBD | Project Dependent |

| Plasma Protein Binding | TBD | < 95% | |

| Metabolism | CYP2D6 Inhibitor | TBD | No |

| CYP3A4 Inhibitor | TBD | No | |

| Toxicity | hERG Inhibitor | TBD | No |

| AMES Mutagenicity | TBD | No |

Synthesis and Conclusion

This technical guide has laid out a systematic and multi-faceted in-silico workflow to characterize the novel molecule 2-Cyclopropyl-1,3-oxazole-4-carbothioamide. By progressing from fundamental quantum mechanical analysis to target identification, binding mode prediction, dynamic stability assessment, and finally to ADMET profiling, this comprehensive approach allows for the construction of a detailed "virtual" profile of the compound before any resource-intensive laboratory synthesis or testing is undertaken.

The results from this computational cascade will generate specific, testable hypotheses regarding the molecule's mechanism of action, binding affinity, and drug-like properties. These data-driven insights are critical for making informed decisions, guiding the design of more potent and safer analogues, and ultimately accelerating the translation of a promising chemical structure into a viable therapeutic candidate. The next logical step would be the chemical synthesis of the compound and experimental validation of the most promising computational predictions, starting with binding assays against the highest-ranked putative targets.

References

- MDPI. (2025, June 30).

- Taylor & Francis Online. (2025, December 19). Full article: Quantum mechanics in drug design: Progress, challenges, and future frontiers.

- MtoZ Biolabs.

- IJIRT. The role of quantum Mechanics in revolutionizing drug discovery.

- Drug Discovery News. (2025, November 20).

- ZORA. Quantum Mechanical Methods for Drug Design.

- In Silico Target Discovery. (2023, July 24).

- Deep Origin. (2025, January 10).

- PMC. (2022, October 20). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets.

- GROMACS Tutorials. GROMACS Tutorial - Protein-Ligand Complex.

- RSC Publishing. Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model.

- PubMed.

- Angelo Raymond Rossi.

- GROMACS Tutorials. GROMACS Tutorials.

- Accounts of Chemical Research. (2025, October 10).

- BioExcel Building Blocks. GROMACS Protein-Ligand Complex MD Setup tutorial.

- Creative Biolabs. In Silico Technology for Target Prediction and Screening.

- PNAS.

- YouTube. (2025, May 26).

- Portal. (2024, March 28).

- MDPI. (2024, January 04). Binding Free Energy Calculation Based on the Fragment Molecular Orbital Method and Its Application in Designing Novel SHP-2 Allosteric Inhibitors.

- Aurigene Pharmaceutical Services. (2025, January 30). ADMET Predictive Models | AI-Powered Drug Discovery.

- Aurlide. (2025, September 27).

- PubMed. (2023, January 29).

- Google Books. (2006, June 13).

- Bonvin Lab. Small molecule docking.

- Sygnature Discovery. ADMET Prediction Software.

- Taylor & Francis Online. (2025, November 27).

- Oxazole-Based Molecules in Anti-viral Drug Development. (2025, December 23).

- ResearchGate. (2025, August 06). Molecular Modeling, Drug Design and Binding Evaluation of New Oxazole Derivatives as Cyclooxygenase Inhibitors | Request PDF.

- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.

- Bálint Gál Burns Group. (2013, November 21). The chemistry and biology of cyclopropyl compounds.

- ACS Omega. (2022, August 15).

- Medium. (2025, April 08). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools.

- PubMed Central. Cyclopropyl Carboxamides, a Chemically Novel Class of Antimalarial Agents Identified in a Phenotypic Screen.

- Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments.

- MDPI. (2023, October 10). Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors.

- KBbox. Small Molecule Docking - KBbox: Methods.

- PMC.

- Hypha Discovery Blogs. (2021, September 23). Metabolism of cyclopropyl groups.

- ResearchGate. Cyclopropane Derivatives and their Diverse Biological Activities.

- PMC. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents.

- DergiPark. (2021, June 25).

- Pharmacophore Modeling in Drug Discovery: Methodology and Current St

- SpringerLink. (2025, October 13). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.

- ResearchGate. Contemporary Applications of Thioamides and Methods for Their Synthesis.

- PMC.

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.

- Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide.

- Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole deriv

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. In Silico Technologies in Drug Target Identification and Validation - Google ブックス [books.google.co.jp]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. static1.squarespace.com [static1.squarespace.com]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. ijprajournal.com [ijprajournal.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DSpace-CRIS [zora.uzh.ch]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. ijirt.org [ijirt.org]

- 15. In Silico Drug Target Identification | MtoZ Biolabs [mtoz-biolabs.com]

- 16. In Silico Technology for Target Prediction and Screening - Creative Biolabs [psycho-discovery.creative-biolabs.com]

- 17. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 19. KBbox: Methods [kbbox.h-its.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. medium.com [medium.com]

- 22. Protein-Ligand Complex [mdtutorials.com]

- 23. mdtutorials.com [mdtutorials.com]

- 24. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 25. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 26. m.youtube.com [m.youtube.com]

- 27. Calculation of binding free energies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 30. aurlide.fi [aurlide.fi]

- 31. portal.valencelabs.com [portal.valencelabs.com]

- 32. ADMET Predictive Models | AI-Powered Drug Discovery | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 33. sygnaturediscovery.com [sygnaturediscovery.com]

The Oxazole Scaffold in Medicinal Chemistry: Synthetic Versatility and Pharmacological Scope

[1][2][3][4]

Executive Summary

The 1,3-oxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, distinguished by its unique electronic profile, metabolic stability, and capacity for bioisosteric replacement. Unlike its congener furan, the oxazole ring incorporates a pyridine-like nitrogen at position 3, conferring weak basicity (pKa ~0.[1]8) and hydrogen-bond acceptor capabilities. This guide provides a technical analysis of oxazole derivatives, focusing on their physicochemical properties, robust synthetic protocols (specifically the Van Leusen reaction), and structure-activity relationships (SAR) in oncology and inflammation.

Physicochemical Profile & Bioisosterism[3]

Electronic Structure

Oxazole is a planar, five-membered aromatic heterocycle containing 6

-

Aromaticity: Less aromatic than thiophene or pyrrole but sufficiently stable to resist rapid oxidative metabolism in many contexts.

-

Basicity: The lone pair on N3 is available for protonation, though the inductive effect of O1 makes it weakly basic.

-

Acidity: The proton at C2 is relatively acidic (pKa ~20) due to the inductive withdrawal by both heteroatoms, facilitating direct C-H activation strategies.

Peptide Bond Bioisosterism

One of the most critical applications of the oxazole ring is its use as a bioisostere for the amide (peptide) bond. The 2,4-disubstituted oxazole mimics the spatial arrangement and electronic distribution of the trans-amide bond, improving oral bioavailability and proteolytic stability.

Table 1: Comparative Physicochemical Properties of 1,3-Azoles

| Property | Oxazole | Thiazole | Imidazole | Relevance to Drug Design |

| Heteroatoms | O, N | S, N | N, NH | Determines H-bond capability.[3] |

| Boiling Point | 69-70°C | 117°C | 256°C | Correlates with intermolecular forces (dipole/H-bond). |

| pKa (Conj. Acid) | 0.8 | 2.5 | 7.0 | Oxazole is the least basic; remains neutral at physiological pH. |

| Lipophilicity (LogP) | ~0.8 | ~2.0 | ~ -0.08 | Oxazole offers a "middle ground" for solubility/permeability balance. |

| H-Bonding | Acceptor (N) | Acceptor (N) | Amphoteric | Oxazole acts primarily as an acceptor. |

Synthetic Methodologies

While classical methods like the Robinson-Gabriel cyclodehydration (dehydration of 2-acylaminoketones) remain useful, they often require harsh acidic conditions. Modern medicinal chemistry favors the Van Leusen Oxazole Synthesis for its mild conditions and ability to access 5-substituted oxazoles directly from aldehydes.

Validated Protocol: Van Leusen Oxazole Synthesis

This protocol utilizes Tosylmethyl Isocyanide (TosMIC) to convert aldehydes into 5-substituted oxazoles.[4][5][6] It is a self-validating system where the evolution of the product can be monitored by the disappearance of the characteristic isocyanide peak in IR or the aldehyde proton in NMR.

Reagents & Materials:

-

Aldehyde substrate (1.0 equiv)[5]

-

Tosylmethyl Isocyanide (TosMIC) (1.1 equiv)[5]

-

Potassium Carbonate (

) (2.0 equiv)[5] -

Methanol (MeOH) (anhydrous preferred)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 mmol) and TosMIC (1.1 mmol, 215 mg) in MeOH (10 mL).

-

Base Addition: Add

(2.0 mmol, 276 mg) in a single portion. -

Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) under a nitrogen atmosphere.

-

Monitoring: Stir at reflux for 2–4 hours. Monitor reaction progress via TLC (typically Hexane:EtOAc). The formation of the oxazole is often indicated by a fluorescent spot under UV.

-

Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (

mL). -

Purification: Dry the combined organic layers over

, filter, and concentrate. Purify the crude residue via silica gel flash chromatography.

Mechanism of Action (Causality): The reaction proceeds via a base-catalyzed aldol-type condensation of the deprotonated TosMIC with the aldehyde, followed by cyclization to a 2-oxazoline intermediate. Spontaneous elimination of p-toluenesulfinic acid (TosH) drives the aromatization to the final oxazole.

Mechanistic Visualization

The following diagram details the Van Leusen pathway, highlighting the critical elimination step that ensures aromaticity.

Figure 1: Mechanistic pathway of the Van Leusen Oxazole Synthesis, highlighting the key aromatization step.

Therapeutic Applications & SAR

Oncology: Kinase Inhibition

Oxazoles are potent scaffolds in oncology, particularly as kinase inhibitors. The ring serves as a linker that orients pharmacophores into specific pockets of enzymes like VEGFR or EGFR.

-

Case Study: Mubritinib (TAK-165) utilizes an oxazole core to inhibit HER2 tyrosine kinase.

-

Mechanism: The oxazole nitrogen can accept hydrogen bonds from the kinase hinge region, while the aromatic ring engages in

-stacking interactions with phenylalanine or tyrosine residues in the binding pocket.

Inflammation: COX Inhibitors[13]

-

Case Study: Oxaprozin (Daypro) is a non-steroidal anti-inflammatory drug (NSAID).

-

Structure: 4,5-Diphenyl-2-oxazolepropionic acid.

-

SAR Insight: The bulky phenyl groups at C4 and C5 restrict rotation, locking the molecule into a conformation that fits the cyclooxygenase (COX) active site, while the acid moiety at C2 interacts with the requisite arginine residue.

Structure-Activity Relationship (SAR) Logic

The substitution pattern on the oxazole ring dictates its biological target profile.

-

Position C2:

-

Effect: Most accessible for functionalization (via lithiation).

-

Role: Often bears the "warhead" or solubilizing group. High acidity allows for metabolic interactions but can be blocked by alkylation.

-

-

Position C4:

-

Effect: Modulates lipophilicity.[2]

-

Role: Bulky groups here (e.g., phenyl) can induce twist, improving selectivity by preventing binding to flat, off-target receptors.

-

-

Position C5:

-

Effect: Electronic tuning.

-

Role: Electron-withdrawing groups at C5 increase the acidity of C2; electron-donating groups stabilize the ring against nucleophilic attack.

-

Figure 2: Pharmacophore map of the oxazole ring, detailing the functional role of each position in drug design.

Future Outlook: Covalent Inhibitors & PROTACs

The future of oxazole chemistry lies in Targeted Protein Degradation (PROTACs) and Covalent Inhibition .[7]

-

Covalent Warheads: The inherent reactivity of the oxazole C2 position can be tuned to react with specific cysteine residues in a target protein, converting reversible inhibitors into irreversible ones.

-

PROTAC Linkers: Due to its rigidity and defined geometry, the oxazole ring is increasingly used as a semi-rigid linker in PROTACs to improve the orientation of the E3 ligase relative to the target protein, enhancing ubiquitination efficiency.

References

-

Review on Chemistry of Oxazole derivatives: Joshi, S. et al. "Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective." Egyptian Journal of Basic and Applied Sciences, 2023.[7] Link

-

Van Leusen Synthesis Protocol: Benchchem. "The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies." Link

-

Anticancer Activity: Nath, M. et al. "Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies."[8] Anticancer Agents in Medicinal Chemistry, 2022.[7][8] Link

-

FDA Approved Drugs: "Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies." RSC Medicinal Chemistry, 2025.[9] Link

-

Physicochemical Properties: "Theoretical study of structure, pKa, lipophilicity... of some centrally acting antihypertensives." ResearchGate, 2025. Link

Sources

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1,3-Oxazole synthesis [organic-chemistry.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for dissolving 2-Cyclopropyl-1,3-oxazole-4-carbothioamide for in-vitro assays

Application Note: High-Fidelity Solubilization & Handling of 2-Cyclopropyl-1,3-oxazole-4-carbothioamide

Introduction: The Stability-Solubility Paradox

2-Cyclopropyl-1,3-oxazole-4-carbothioamide is a specialized heterocyclic scaffold often utilized in medicinal chemistry as a bioisostere for amides or as a fragment in fragment-based drug discovery (FBDD).[1] The incorporation of the thioamide group (

The presence of the cyclopropyl moiety (high ring strain, lipophilic) combined with the oxazole-thioamide core creates a molecule that is sparingly soluble in aqueous media and prone to oxidative degradation and photosensitivity. This protocol addresses the "crash-out" risk during aqueous dilution and the photochemical instability of the thioamide bond, ensuring high data fidelity in enzymatic and cell-based assays.

Physicochemical Profile & Solubility Logic

To design a robust protocol, we must first understand the molecular forces at play.

| Property | Value (Approx.) | Implication for Protocol |

| Molecular Weight | ~168.22 g/mol | Small molecule; rapid diffusion but prone to aggregation.[1] |

| LogP (Predicted) | 1.2 – 1.8 | Moderately lipophilic. Requires organic co-solvent (DMSO). |

| H-Bond Donors | 1 (Thioamide -NH2) | Potential for dimerization in non-polar solvents.[1] |

| H-Bond Acceptors | 2 (Oxazole N, Thioamide S) | Sulfur is a "soft" acceptor; interacts strongly with soft metals. |

| pKa | ~11-12 (Thioamide NH) | Weakly acidic; stable in neutral buffers but deprotonates at high pH.[1] |

| Key Risk | Thioamide S-Oxidation | Sulfur is prone to oxidation to sulfoxide/sulfone if air-exposed.[1] |

Scientific Rationale: The crystal lattice energy of thioamides is often higher than amides due to strong intermolecular hydrogen bonding (N-H···S). Therefore, breaking the lattice requires a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) that can disrupt these bonds without participating in proton exchange.

Protocol Phase 1: Stock Solution Preparation (The "Golden" Standard)

Objective: Create a stable, high-concentration stock solution (typically 10–50 mM) free of micro-precipitates.

Reagents:

-

Compound: 2-Cyclopropyl-1,3-oxazole-4-carbothioamide (Solid).[1]

-

Solvent: Anhydrous DMSO (Grade: Cell Culture, ≥99.9% purity). Avoid Ethanol due to volatility.[1]

Workflow:

-

Environment: Work under low-light conditions (amber light) or minimize exposure to fluorescent lab lights. Thioamides can undergo photoisomerization or desulfurization under UV/blue light [1].

-

Weighing: Weigh the target mass into a glass vial (amber borosilicate). Do not use plastic microfuge tubes for initial dissolution; thioamides can leach plasticizers or adsorb to polypropylene.[1]

-

Solvent Addition: Add Anhydrous DMSO to achieve a concentration of 50 mM .

-

Calculation: Volume (mL) = [Mass (mg) / MW (168.22)] / Concentration (M).

-

-

Dissolution: Vortex gently for 30 seconds. If visible particles remain, sonicate in a water bath at room temperature (25°C) for 3–5 minutes. Do not heat above 37°C to prevent thermal degradation of the thioamide.

-

Visual QC: Hold the vial against a dark background with a focused light source. The solution must be optically clear. Any turbidity indicates undissolved crystallites which will skew IC50 data.

Protocol Phase 2: Storage & Aliquoting

The "Freeze-Thaw" Trap: Repeated freeze-thaw cycles induce condensation inside the tube, introducing water.[1] Water in DMSO heats up upon freezing (exothermic crystallization) and can hydrolyze the thioamide to an amide or acid over time.

-

Aliquoting: Immediately dispense the Master Stock into single-use aliquots (e.g., 20–50 µL) using high-quality polypropylene (PP) or amber glass vials.

-

Inert Gas Overlay: (Optional but Recommended) Gently blow a stream of Argon or Nitrogen over the liquid surface before capping to displace oxygen and prevent oxidative desulfurization [2].

-

Storage: Store at -80°C . Stable for 6 months.

-

Note: At -20°C, DMSO may remain in a "slushy" state depending on impurities, accelerating degradation. -80°C ensures a solid matrix.[1]

-

Protocol Phase 3: Assay Medium Preparation (The "Crash-Out" Risk)

Directly pipetting 100% DMSO stock into an aqueous buffer often causes local precipitation (the "plume" effect) because the compound solubility drops exponentially as water content increases.

The "Intermediate Dilution" Method:

-

Step A (Intermediate Stock): Dilute the 50 mM DMSO stock 1:10 or 1:20 into DMSO first, creating a working stock (e.g., 5 mM or 2.5 mM).

-

Step B (The Aqueous Step): Prepare the assay buffer (e.g., PBS, HEPES, or Culture Media).

-

Step C (Rapid Dispersion):

-

Place the pipette tip containing the DMSO working stock submerged into the center of the aqueous buffer volume.

-

Dispense quickly and immediately vortex or pipette up-and-down.[1]

-

Target: Final DMSO concentration should be ≤ 0.5% (v/v) to avoid solvent toxicity in cells or enzyme denaturation.

-

Table 1: Solubility Troubleshooting Guide

| Observation | Diagnosis | Root Cause | Corrective Action |

| Turbidity/Cloudiness | Precipitation | "Crash-out" upon aqueous contact.[1] | Use "Intermediate Dilution" method. Warm buffer to 37°C before addition. |

| Color Change (Yellowing) | Oxidation | Thioamide oxidizing to S-oxide.[1] | Discard stock. Prepare fresh under Argon. Check storage temp. |

| Loss of Potency | Hydrolysis/Adsorption | Compound stuck to plastic or hydrolyzed. | Use glass-coated plates or low-binding plastics.[1] Verify pH < 8.0. |

Visualization: Dissolution & Dilution Workflow

The following diagram illustrates the critical path from solid powder to assay well, highlighting the decision nodes for maintaining solubility.

Figure 1: Optimized workflow for solubilizing 2-Cyclopropyl-1,3-oxazole-4-carbothioamide, emphasizing the Visual QC checkpoint and intermediate dilution steps to prevent precipitation.

Quality Control: The Spectral Check

Before running a high-value assay, validate the integrity of your stock solution using UV-Vis spectrophotometry.[1]

-

Thioamide Signature: Thioamides exhibit a characteristic

transition that is red-shifted compared to amides [3].[1][2] -

Protocol: Dilute a small aliquot of the stock to 50 µM in Ethanol or DMSO.

-

Expectation: Look for an absorption maximum (

) typically around 260–275 nm (depending on the oxazole conjugation). -

Failure Mode: A significant blue-shift (to <240 nm) suggests hydrolysis to the amide (loss of sulfur).

References

-

Thioamide Photochemistry: Karpowicz, E. J., et al. (2020).[3] "Studies of Thioamide Effects on Serine Protease Activity."[4] ACS Chemical Biology, 15(3), 774-779.[4] Link Establishes the sensitivity of thioamides to environmental conditions and their utility in bioassays.

-

Oxidative Stability of Thioamides: Huang, Y., et al. (2008). "Thioamides: Biosynthesis and Chemical Applications." Journal of Peptide Science, 14, 262.[3] Link Provides foundational knowledge on the stability of thioamide bonds vs. amides.

-

Bioisosterism in Drug Design: Tsuji, K., et al. (2023).[5] "Structure-Activity Relationship Studies of SARS-CoV-2 Main Protease Inhibitors." Journal of Medicinal Chemistry, 66(19), 13516–13529.[2] Link Demonstrates the application and handling of heterocyclic thioamides in modern drug discovery workflows.

- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

Sources

- 1. echemi.com [echemi.com]

- 2. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. researchgate.net [researchgate.net]

The Art of the Oxazole: A Guide to the Total Synthesis of Oxazole-Containing Natural Products

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Oxazole Motif in Natural Products and Drug Discovery

Oxazole-containing natural products are a diverse and fascinating class of molecules, many of which are of marine origin.[1] These compounds exhibit a wide spectrum of potent biological activities, including anticancer, antiviral, antibacterial, and antifungal properties.[2][3][4] The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a key structural feature that often plays a crucial role in the bioactivity of these molecules.[1] It can confer conformational rigidity to peptide backbones and participate in crucial binding interactions with biological targets.[1] The unique and complex architectures of oxazole-containing natural products, such as Diazonamide A, Muscoride A, Hennoxazole A, and Phorboxazole A, present formidable challenges to synthetic chemists and have spurred the development of innovative and elegant synthetic strategies. This guide provides a detailed overview of the key methodologies for the construction of the oxazole ring and their application in the total synthesis of these remarkable natural products.

Core Synthetic Strategies for Oxazole Ring Formation

The construction of the oxazole ring is a pivotal step in the total synthesis of these natural products. Several methods have been developed, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern of the oxazole and the functional group tolerance required for the specific synthetic route.

The Robinson-Gabriel Synthesis and its Modern Variants

The Robinson-Gabriel synthesis is a classic method for the formation of oxazoles from 2-acylamino ketones under dehydrating acidic conditions.[5][6] The reaction proceeds via an intramolecular cyclization followed by dehydration. While traditional conditions often employ harsh reagents like concentrated sulfuric acid or phosphorus pentoxide, modern variations have been developed that utilize milder reagents, making the method more applicable to sensitive substrates.[6]

A significant advancement is the two-step, one-pot procedure developed by Wipf and Miller, which is particularly useful for the synthesis of oxazoles from β-hydroxy amides derived from amino acids.[7] This biomimetic approach involves the oxidation of the β-hydroxy amide to the corresponding β-keto amide using the Dess-Martin periodinane (DMP), followed by an in-situ cyclodehydration.[7]

Experimental Protocol: Modified Robinson-Gabriel Synthesis (Wipf-Miller Protocol) [7]

This protocol describes the synthesis of a 2,4-disubstituted oxazole from a serine- or threonine-derived β-hydroxy amide.

Step 1: Oxidation of the β-Hydroxy Amide

-

To a solution of the β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at room temperature is added Dess-Martin periodinane (1.1-1.5 eq) in one portion.

-

The reaction mixture is stirred at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). The mixture is stirred vigorously until the layers become clear.

-

The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered. The solvent is removed under reduced pressure to yield the crude β-keto amide, which is used in the next step without further purification.

Causality Behind Experimental Choices:

-

Dess-Martin Periodinane (DMP): DMP is a mild and selective oxidizing agent that is well-suited for sensitive substrates containing multiple functional groups.[8][9][10] It operates under neutral conditions, minimizing the risk of side reactions such as epimerization, which can be a problem with other oxidants.[11]

-

Quenching with NaHCO₃ and Na₂S₂O₃: The basic NaHCO₃ neutralizes the acetic acid byproduct of the DMP oxidation, while the Na₂S₂O₃ reduces the excess periodinane and the iodinane byproduct to water-soluble species, facilitating their removal during the aqueous workup.

Step 2: Cyclodehydration to the Oxazole

-

The crude β-keto amide from the previous step is dissolved in anhydrous acetonitrile (CH₃CN) or tetrahydrofuran (THF).

-

Triethylamine (Et₃N, 3.0-4.0 eq) and triphenylphosphine (PPh₃, 1.5-2.0 eq) are added to the solution.

-

The mixture is cooled to 0 °C, and a solution of iodine (I₂, 1.5-2.0 eq) in the same solvent is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 2-6 hours, monitoring by TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃.

-

The mixture is extracted with ethyl acetate (EtOAc), and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by silica gel chromatography to afford the desired oxazole.

Causality Behind Experimental Choices:

-

PPh₃/I₂: This combination forms an iodophosphonium species in situ, which activates the carbonyl oxygen of the β-keto amide, facilitating the intramolecular cyclization by the enol or enolate.

-

Et₃N: The triethylamine acts as a base to promote the formation of the enolate and to neutralize the HI generated during the reaction.

The Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a powerful and versatile method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[2][12] The reaction proceeds via a base-mediated [3+2] cycloaddition, followed by the elimination of p-toluenesulfinic acid to form the aromatic oxazole ring.[2][12]

Experimental Protocol: Van Leusen Oxazole Synthesis [13]

This protocol describes a general procedure for the synthesis of a 5-substituted oxazole.

-

To a stirred suspension of an aldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.1 eq) in methanol (MeOH) is added potassium carbonate (K₂CO₃, 2.5 eq).

-

The reaction mixture is heated to reflux and stirred for 2-4 hours, with progress monitored by TLC.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent such as ethyl acetate.

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by silica gel chromatography to yield the 5-substituted oxazole.

Causality Behind Experimental Choices:

-

TosMIC: This reagent serves as a three-atom component, providing the C2, N, and C5 atoms of the oxazole ring. The tosyl group is an excellent leaving group, and the isocyanide is a key functional group for the cyclization.

-

K₂CO₃: This base is used to deprotonate the acidic methylene group of TosMIC, initiating the reaction cascade.

-

Methanol: Methanol is a common solvent for this reaction, as it effectively dissolves the reactants and facilitates the reaction.

Biomimetic Synthesis from Serine and Threonine Precursors

Many oxazole-containing natural products are biosynthesized from serine or threonine residues in peptide chains. This has inspired biomimetic synthetic approaches that mimic this process. The key steps typically involve the cyclodehydration of an N-acyl serine or threonine derivative to form an oxazoline, followed by oxidation to the oxazole.

Experimental Protocol: Biomimetic Oxazole Synthesis [14][15]

This two-step protocol describes the conversion of an N-acyl serine derivative to a 2,4-disubstituted oxazole.

Step 1: Cyclodehydration to the Oxazoline

-

To a solution of the N-acyl serine derivative (1.0 eq) in an anhydrous solvent such as dichloromethane or THF at 0 °C is added a dehydrating agent. Common reagents include Deoxo-Fluor® or DAST (diethylaminosulfur trifluoride).[16]

-

The reaction mixture is stirred at 0 °C to room temperature until the starting material is consumed (monitored by TLC).

-

The reaction is carefully quenched with a saturated aqueous solution of NaHCO₃.

-

The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

-

The crude oxazoline is purified by silica gel chromatography.

Causality Behind Experimental Choices:

-

Deoxo-Fluor® or DAST: These fluorinating agents activate the hydroxyl group of the serine residue, converting it into a good leaving group and promoting intramolecular cyclization by the amide oxygen.

Step 2: Oxidation of the Oxazoline to the Oxazole

-

To a solution of the oxazoline (1.0 eq) in a suitable solvent (e.g., benzene, toluene, or dichloromethane) is added an oxidizing agent such as activated manganese dioxide (MnO₂, 5-10 eq).

-

The reaction mixture is heated to reflux and stirred for several hours to overnight.

-

After cooling, the reaction mixture is filtered through a pad of Celite® to remove the MnO₂.

-

The filtrate is concentrated, and the crude product is purified by silica gel chromatography to afford the oxazole.

Causality Behind Experimental Choices:

-

Manganese Dioxide (MnO₂): Activated MnO₂ is a common and effective reagent for the dehydrogenation of oxazolines to oxazoles.[15] The reaction is heterogeneous and is thought to proceed via a radical mechanism on the surface of the MnO₂.[17]

Comparative Analysis of Key Oxazole Synthesis Methods

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |

| Robinson-Gabriel | 2-Acylamino ketones | H₂SO₄, PPA, POCl₃ | Well-established, good for 2,5-disubstituted oxazoles. | Often requires harsh conditions, limited functional group tolerance.[18] |

| Modified R-G (Wipf) | β-Hydroxy amides | Dess-Martin periodinane, PPh₃/I₂ | Mild conditions, high functional group tolerance, good for peptide-derived oxazoles.[6][7] | Two-step process, use of stoichiometric reagents. |

| Van Leusen | Aldehydes, TosMIC | K₂CO₃, NaH | Mild conditions, good for 5-substituted oxazoles, commercially available starting materials.[2][19] | TosMIC can be malodorous, not ideal for other substitution patterns. |

| Biomimetic (from Ser/Thr) | N-Acyl serine/threonine | DAST/Deoxo-Fluor, MnO₂ | Mimics biosynthesis, good for peptide-derived oxazoles, stereochemistry can be controlled.[14] | Can require multiple steps, oxidation step can be sluggish. |

General Workflow for the Synthesis of an Oxazole-Containing Peptide

The following diagram illustrates a general workflow for the synthesis of a simple oxazole-containing dipeptide, exemplified by a key fragment of Muscoride A.

Caption: General workflow for oxazole-containing peptide synthesis.

Case Studies in Total Synthesis

The following case studies highlight the application of these synthetic strategies in the total synthesis of complex, biologically active natural products.

Case Study 1: Total Synthesis of (-)-Muscoride A

(-)-Muscoride A is a bis-oxazole containing peptide alkaloid isolated from the cyanobacterium Nostoc muscorum.[4][12] Its total synthesis by Pattenden and Wipf showcases the application of the biomimetic approach for the construction of the bis-oxazole core.[8][12]

Retrosynthetic Analysis of (-)-Muscoride A (Pattenden Approach):

Caption: Retrosynthetic analysis of (-)-Muscoride A.

The Pattenden group's synthesis involved the coupling of a "reverse prenyl" dipeptide acid with a threonine-based oxazole, followed by elaboration to a tetrapeptide which was then cyclized to form the bis-oxazole core.[5]

Case Study 2: Total Synthesis of Diazonamide A

Diazonamide A is a highly complex and potent antimitotic marine natural product with a unique heterocyclic core.[3] Its total synthesis was a landmark achievement and has been accomplished by several groups, including those of Nicolaou and Harran.[3][20][21] The Nicolaou synthesis provides a compelling example of a convergent strategy featuring a key Robinson-Gabriel cyclodehydration.[3]

Retrosynthetic Analysis of Diazonamide A (Nicolaou Approach):

Sources

- 1. researchgate.net [researchgate.net]

- 2. DMP Reagent: Mechanism, Uses & Examples in Chemistry [vedantu.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dess-Martin periodinane: The 'magic wand' in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Thiazole and Oxazole Alkaloids: Isolation and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Total synthesis of (-)-hennoxazole A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemistry.williams.edu [chemistry.williams.edu]

- 12. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 13. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 14. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. content.e-bookshelf.de [content.e-bookshelf.de]

- 17. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]

- 18. tandfonline.com [tandfonline.com]

- 19. ijpsonline.com [ijpsonline.com]

- 20. (PDF) Oxazole chemistry. A review of recent advances [academia.edu]

- 21. scispace.com [scispace.com]

Troubleshooting & Optimization

Stability issues of 2-Cyclopropyl-1,3-oxazole-4-carbothioamide in solution

Welcome to the technical support center for 2-Cyclopropyl-1,3-oxazole-4-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and address challenges, ensuring the integrity and success of your experiments.

I. Introduction to the Stability Profile

2-Cyclopropyl-1,3-oxazole-4-carbothioamide is a heterocyclic compound with potential applications in medicinal chemistry. The structure, featuring an oxazole ring and a carbothioamide (thioamide) group, presents a unique set of stability considerations. The oxazole ring, while aromatic, can be susceptible to hydrolysis under certain conditions.[1][2][3] The thioamide group, an isostere of the more common amide bond, offers different hydrogen bonding capabilities and steric properties but also introduces its own reactivity patterns, particularly towards hydrolysis and oxidation.[4][5][6] Understanding these intrinsic properties is crucial for designing robust experimental protocols.

II. Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific problems that may arise during the handling and use of 2-Cyclopropyl-1,3-oxazole-4-carbothioamide in solution.

Scenario 1: Rapid Degradation Observed in Aqueous Buffers

Question: I am observing a rapid loss of my compound in an aqueous phosphate buffer at pH 7.4. What is the likely cause and how can I mitigate this?

Answer:

The primary suspect for degradation in aqueous media is hydrolysis. Both the oxazole ring and the thioamide group can be susceptible to hydrolytic cleavage, especially under non-neutral pH conditions or in the presence of certain buffer components that can act as nucleophiles.

Underlying Mechanisms:

-

Oxazole Ring Hydrolysis: The oxazole ring can undergo hydrolytic opening, particularly under acidic or basic conditions.[1][7] The mechanism often involves the attack of water or hydroxide ions on the electrophilic carbon atoms of the ring.

-

Thioamide Hydrolysis: Thioamides can hydrolyze to the corresponding amides, which may then undergo further degradation.[4] This process can be catalyzed by both acids and bases. In alkaline aqueous solutions, the thioamide can be converted to the corresponding amide.[4]

dot

Caption: Potential hydrolytic degradation pathways.

Troubleshooting Protocol:

-

pH Profiling:

-

Objective: To determine the pH range of maximum stability.

-

Procedure:

-

Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.

-

Dissolve the compound at a known concentration in each buffer.

-

Incubate the solutions at a constant temperature (e.g., room temperature or 37°C).

-

At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot and quench any further reaction by dilution in a stable solvent (e.g., acetonitrile) and immediate analysis.

-

Analyze the concentration of the parent compound using a validated HPLC method.

-

-

Expected Outcome: This will identify the pH at which the degradation rate is minimal.

-

-

Buffer Composition Analysis:

-

Objective: To assess if buffer species are catalyzing degradation.

-

Rationale: Some buffer salts, like phosphate, can act as nucleophiles and participate in general acid-base catalysis, accelerating hydrolysis.

-

Procedure: Compare the stability in buffers of different compositions at the same pH (e.g., phosphate vs. TRIS vs. HEPES).

-

Recommendation: If buffer catalysis is suspected, switch to a non-nucleophilic buffer.

-

-

Solvent System Modification:

-

Objective: To reduce the activity of water.

-

Procedure: If permissible for your experiment, consider adding a co-solvent such as DMSO, ethanol, or isopropanol.[4] Even small percentages of organic solvents can significantly decrease the rate of hydrolysis.

-

Caution: Ensure the co-solvent does not introduce new compatibility or reactivity issues.

-

Scenario 2: Compound Instability in Organic Solvents During Synthesis or Purification

Question: My compound seems to be degrading during workup or chromatography when using certain organic solvents. What should I be aware of?

Answer:

While generally more stable in organic solvents than in water, issues can still arise, particularly with nucleophilic or acidic/basic solvents.

Potential Issues:

-

Nucleophilic Solvents: Protic solvents like methanol could potentially react with the thioamide group, although this is less common than with more reactive functional groups.[4] Using a less nucleophilic alcohol like isopropanol may be a safer alternative if an alcohol is required.[4]

-

Acidic/Basic Impurities: Trace amounts of acid or base in solvents like dichloromethane (which can contain HCl) or aged ethers (peroxides) can catalyze degradation.

-

Temperature: Thioamides will generally be more stable at lower temperatures.[4]

Troubleshooting Protocol:

-

Solvent Selection:

-

Recommended Solvents: Aprotic, non-nucleophilic solvents are generally preferred. Examples include dichloromethane, benzene, and ethyl acetate.[4] Acetonitrile is also often a suitable choice.[4]

-